4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound features two fluorine atoms attached to benzyl and phenyl groups, respectively, and a thioether linkage connecting the benzyl group to the pyrazolo[1,5-a]pyrazine core. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group on the pyrazolo[1,5-a]pyrazine core.
Attachment of the fluorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, where a fluorophenyl boronic acid reacts with a halogenated pyrazolo[1,5-a]pyrazine intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atoms or reduce other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s fluorinated structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine include other fluorinated pyrazolo[1,5-a]pyrazine derivatives and compounds with similar thioether linkages. These compounds share structural similarities but may differ in their biological activity, stability, and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorobenzyl and fluorophenyl groups, which contribute to its distinct properties and applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDOYOFFBAAIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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